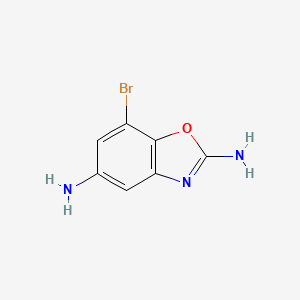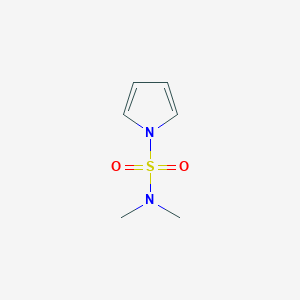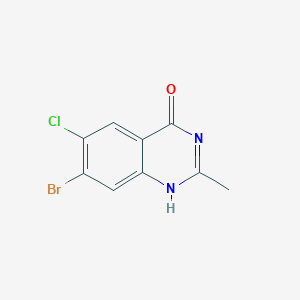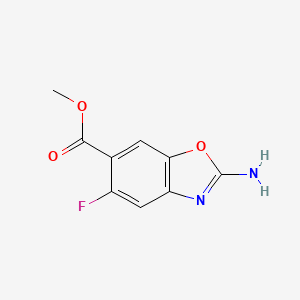
7-Bromo-1,3-benzoxazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,3-benzoxazole-2,5-diamine is an organic compound with the molecular formula C7H6BrN3O It features a benzoxazole ring substituted with a bromine atom at the 7th position and two amino groups at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-benzoxazole-2,5-diamine typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of an ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Bromination: The benzoxazole ring is then brominated at the 7th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-benzoxazole-2,5-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution of the bromine atom with a thiol group would yield a thioether derivative, while oxidation might produce a nitro or sulfone derivative.
Scientific Research Applications
7-Bromo-1,3-benzoxazole-2,5-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-benzoxazole-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,3-benzoxazole-2,5-diamine: Similar structure but with a chlorine atom instead of bromine.
1,3-Benzoxazole-2,5-diamine: Lacks the halogen substitution.
7-Bromo-1,3-benzothiazole-2,5-diamine: Contains a sulfur atom in the ring instead of oxygen.
Uniqueness
7-Bromo-1,3-benzoxazole-2,5-diamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
7-bromo-1,3-benzoxazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCJVJKQDQBGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B8004497.png)
![5-tert-Butyl 2-ethyl 6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B8004498.png)






![Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8004559.png)

![4-Iodobenzo[d]oxazol-2-amine](/img/structure/B8004572.png)
![2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one](/img/structure/B8004589.png)


